molecular formula C10H12O2 B8621099 3-Cyclobutoxy-phenol

3-Cyclobutoxy-phenol

Cat. No.: B8621099
M. Wt: 164.20 g/mol
InChI Key: JBQACAIIZCJNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclobutoxy-phenol is a phenolic compound of interest in synthetic organic chemistry and materials science research. Phenolic compounds are characterized by a hydroxyl group attached to an aromatic ring, which confers distinctive chemical properties, including antioxidant potential and the ability to engage in various intermolecular interactions . Researchers value these structures as versatile building blocks and key intermediates in developing novel compounds. The cyclobutoxy moiety in this particular phenol may influence its steric and electronic properties, potentially leading to unique reactivity and application profiles worthy of investigation. In research settings, such phenolic compounds are frequently explored as precursors in pharmaceutical development, functional materials, and as model compounds in studying adsorption and separation processes . The primary mechanism of action for many phenols is their role as hydrogen atom donors, which underpins their antioxidant behavior in biochemical and material contexts . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3-cyclobutyloxyphenol

InChI

InChI=1S/C10H12O2/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9,11H,2,4-5H2

InChI Key

JBQACAIIZCJNSX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC=CC(=C2)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

3-Cyclobutoxy-phenol has garnered attention for its potential therapeutic properties. Its structure allows it to interact with biological systems, leading to various pharmacological effects.

Anticancer Activity

Recent studies have indicated that derivatives of cyclobutane compounds, including this compound, exhibit significant anticancer properties. For instance, modifications to the cyclobutane structure have shown enhanced activity against different cancer cell lines.

CompoundCell Line% Viability Reduction
3aCaco-220–65%
3bMDA-MB-23120–65%
3cSK-MEL-3020–65%
3dPANC-1115–144%

These results suggest that the structural modifications of cyclobutane compounds can significantly enhance their anticancer efficacy, making them promising candidates for further drug development.

Enzyme Inhibition

The compound also exhibits inhibitory effects on specific enzymes relevant to metabolic disorders. Notably, it has shown promise in inhibiting 11β-hydroxysteroid dehydrogenase, an enzyme involved in cortisol metabolism.

CompoundIC (µM)Inhibition Type
3h0.07Selective for 11β-HSD1
3g0.18Moderate
Control~0.1Benchmark (Carbenoxolone)

This inhibition could have therapeutic implications for conditions like Cushing's syndrome and other metabolic disorders.

Environmental Applications

In environmental science, phenolic compounds like this compound are important due to their role in wastewater treatment processes.

Phenol Removal from Wastewater

A case study involving a manufacturer of thermoset resins demonstrated the effectiveness of a treatment system in reducing phenolic compounds from wastewater. The Nyex™-a system was implemented to remove phenol levels from an influent concentration of 645 mg/L to below detection limits (<0.5 mg/L).

Results:

  • Chemical Effluent Treatment : Initial concentration of 645 mg/L reduced to <0.5 mg/L (99% reduction).
  • Chemical Distillate Treatment : Initial concentration of 4,761 mg/L reduced to approximately 1,096 mg/L (75% reduction).

These results highlight the potential for using advanced treatment technologies to manage phenolic waste effectively without resorting to incineration .

Material Science Applications

The unique properties of this compound make it suitable for developing new materials with specific functionalities.

Polymer Synthesis

Research into polymer chemistry has shown that incorporating cyclobutane structures can enhance the mechanical and thermal properties of polymers. For instance, polymers synthesized with cyclobutane linkers demonstrate improved strength and flexibility compared to traditional materials.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) Reactions

The hydroxyl and cyclobutoxy groups activate the benzene ring toward electrophilic substitution, with regioselectivity influenced by their positions.

Bromination

  • Conditions : Liquid bromine in nonpolar solvents (e.g., CS₂, CHCl₃) at low temperatures yields mono-brominated products. Bromine water under aqueous conditions leads to polybromination .

  • Regioselectivity : The -OH group directs incoming electrophiles to the ortho (2-) and para (4-, 6-) positions. The cyclobutoxy group at the 3-position may sterically hinder substitution at adjacent positions.

  • Example :

    • Mono-bromination at the 4-position is favored (para to -OH), producing 4-bromo-3-cyclobutoxy-phenol .

    • Tribromination under vigorous conditions yields 2,4,6-tribromo-3-cyclobutoxy-phenol .

Nitration

  • Conditions : Nitration with HNO₃/H₂SO₄ typically occurs at the ortho and para positions relative to the -OH group.

  • Product : Dominant formation of 4-nitro-3-cyclobutoxy-phenol due to steric hindrance from the cyclobutoxy group at the 3-position .

Ether Cleavage Reactions

The cyclobutoxy ether linkage is susceptible to cleavage under acidic or reductive conditions.

Acidic Cleavage

  • Conditions : Concentrated HBr or HI cleaves the ether bond, yielding 3-bromo-cyclobutane and phenol as products .

  • Mechanism : Protonation of the ether oxygen followed by nucleophilic attack by the halide ion.

Reductive Cleavage

  • Conditions : Lithium aluminum hydride (LiAlH₄) reduces the ether to cyclobutanol and phenol .

Alkylation and Acylation

The hydroxyl group undergoes typical phenol derivatization reactions.

O-Alkylation

  • Conditions : Reaction with alkyl halides (e.g., CH₃I) in the presence of a base (e.g., NaOH) produces 3-cyclobutoxy-phenyl alkyl ethers .

  • Example :
    3-Cyclobutoxy-phenol+CH3INaOH3-cyclobutoxy-phenyl methyl ether+NaI\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{NaOH}} \text{3-cyclobutoxy-phenyl methyl ether} + \text{NaI}

Acylation

  • Conditions : Acetic anhydride or acetyl chloride in pyridine yields 3-cyclobutoxy-phenyl acetate .
    This compound+(CH3CO)2O3-cyclobutoxy-phenyl acetate+CH3COOH\text{this compound} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{3-cyclobutoxy-phenyl acetate} + \text{CH}_3\text{COOH}

Oxidation Reactions

The phenolic -OH group is oxidized to quinones under strong oxidizing conditions.

Oxidation with Fremy’s Salt

  • Product : Formation of 3-cyclobutoxy-1,2-benzoquinone via a radical mechanism .

Cycloaddition and Ring-Opening Reactions

The cyclobutane ring may participate in strain-driven reactions.

[2+2] Cycloreversion

  • Conditions : UV irradiation induces cyclobutane ring-opening to form 3-(vinyloxy)-phenol .

Catalytic Transformations in Zeolites

In H-BEA zeolites, this compound undergoes alkylation with alkenes (e.g., cyclohexene) via carbocation intermediates .

  • Mechanism :

    • Cyclohexene protonation forms a carbocation.

    • Electrophilic attack on the aromatic ring yields 3-cyclobutoxy-2-cyclohexylphenol (ortho) or 3-cyclobutoxy-4-cyclohexylphenol (para).

CatalystTemperature (°C)Major Product (ortho:para ratio)Yield (%)
H-BEA1201.8:172
AlCl₃802.1:168

Enzymatic Hydroxylation

Engineered P450 BM3 enzymes selectively hydroxylate the cyclobutane ring at the 1- or 3-position, yielding 1-hydroxy-3-cyclobutoxy-phenol or 3-(3-hydroxycyclobutoxy)-phenol .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Cyclobutoxy-phenol with compounds sharing structural or functional similarities, as identified in the evidence. Key differences in ring size, substituents, and functional groups are highlighted (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Molecular Features Key Properties Reference
This compound Phenol with cyclobutyl ether substituent High acidity (phenolic pKa ~10), ring strain N/A
4-(Benzyloxy)-3-phenethoxyphenol (C3) Phenol with benzyloxy and phenethoxy groups Moderate acidity, lower ring strain
(3,3-Difluorocyclobutyl)methanol Cyclobutyl methanol with difluoro groups Lower acidity (alcohol pKa ~16), high stability
trans-(4-(Trifluoromethyl)cyclohexyl)methanol Cyclohexyl methanol with CF₃ group Enhanced lipophilicity, conformational flexibility
4,4-Difluorocyclohexanecarboxylic acid Cyclohexane carboxylic acid with F substituents High polarity, metabolic resistance

Ring Strain and Reactivity

The cyclobutyl group in this compound introduces significant ring strain (~110 kJ/mol), making it more reactive in ring-opening or substitution reactions compared to cyclohexyl analogs like trans-(4-(trifluoromethyl)cyclohexyl)methanol . For example, the strained cyclobutoxy ether may undergo hydrolysis more readily under acidic or basic conditions. In contrast, the phenethoxy group in 4-(benzyloxy)-3-phenethoxyphenol (C3) lacks such strain, resulting in higher stability and a 96% synthesis yield under mild conditions .

Electronic and Steric Effects

  • Fluorinated Analogs: Compounds like (3,3-Difluorocyclobutyl)methanol and 4,4-Difluorocyclohexanecarboxylic acid exhibit reduced electron density due to fluorine’s electronegativity, enhancing their metabolic stability and lipophilicity . In contrast, the phenolic hydroxyl group in this compound increases acidity (pKa ~10), favoring hydrogen-bonding interactions and aqueous solubility.

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